Calichemicin gamma1

CAS No.:

Cat. No.: VC1847131

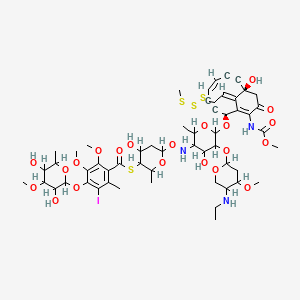

Molecular Formula: C55H74IN3O21S4

Molecular Weight: 1368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C55H74IN3O21S4 |

|---|---|

| Molecular Weight | 1368.4 g/mol |

| IUPAC Name | S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

| Standard InChI | InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26?,27?,28?,30?,31?,33-,34?,35?,36?,40?,42?,43?,44?,47?,48?,50?,52?,53?,55-/m0/s1 |

| Standard InChI Key | HXCHCVDVKSCDHU-QASIUONNSA-N |

| Isomeric SMILES | CCNC1COC(CC1OC)OC2C(C(C(OC2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

| Canonical SMILES | CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Introduction

Discovery and Source

Calicheamicin gamma1 (also written as calicheamicin γ1I) was discovered in 1986 as a fermentation-derived antitumor antibiotic produced by the soil-dwelling actinomycete Micromonospora echinospora subspecies calichensis . Following its isolation, researchers quickly identified its exceptional potency against various murine tumors, including P388 and L1210 leukemias, as well as solid neoplasms such as colon 26 and B16 melanoma . The structure determination was accomplished through a methodical approach incorporating X-ray diffraction analysis, extensive NMR studies, and crystallography on derivatives . The compound's name derives from its source microorganism and the location of its discovery (caliche pits).

Chemical Structure and Properties

Molecular Structure

Calicheamicin gamma1 possesses an extraordinarily complex chemical structure with a molecular formula of C55H74IN3O21S4 and a molecular weight of 1368.4 g/mol . The molecule consists of two primary components: an aglycone core (calicheamicinone) and an oligosaccharide chain .

The aglycone contains the critical enediyne warhead—an alkene flanked by two alkyne groups within a 10-membered ring system that is central to the compound's DNA-cleaving activity . This reactive core is connected to a bicyclic system containing a cyclohexenone ring that functions as part of the molecule's trigger mechanism .

The oligosaccharide chain comprises a sequence of four unusual sugars (rings A, B, C, D, and E) attached to an aryl group, forming an aryltetrasaccharide that plays a crucial role in DNA recognition and binding . The sugar portion provides the molecule with its DNA sequence specificity and positions the aglycone core for optimal interaction with the DNA minor groove .

A distinctive structural feature is the trisulfide group (containing three sulfur atoms), which forms part of the triggering mechanism that ultimately activates the DNA-cleaving functionality of the molecule .

Stereochemistry

The stereochemistry of native calicheamicin gamma1 places the glycosidic linkage to ring A on the same side of the enediyne plane as the methyl trisulfide, resulting in S and R absolute configurations at the stereogenic centers C1 and C8 . This configuration was later confirmed through enantioselective total synthesis of the compound .

Mechanism of Action

Calicheamicin gamma1 exhibits a remarkable multi-step mechanism that transforms this complex natural product into a potent DNA-cleaving agent.

DNA Binding

The initial step involves the binding of calicheamicin gamma1 to the minor groove of DNA with considerable specificity . The aryltetrasaccharide portion of the molecule serves as the DNA recognition domain, interacting extensively with the minor groove and positioning the aglycone warhead for the subsequent reactions .

Triggering Mechanism

Following DNA binding, the activation of calicheamicin gamma1 begins with the nucleophilic attack on the trisulfide group by cellular thiols such as glutathione . This reaction is described by the equation:

1 + Me-SH → 3 + Me-S-S-S-Me

This nucleophilic attack generates a thiol within the calicheamicin structure, which then undergoes an intramolecular Michael addition to the cyclohexenone ring . This internal rearrangement is exothermic by approximately 36.8 kcal/mol according to B3LYP/3-21G calculations .

The Michael addition results in significant conformational changes in the molecule, critically bringing the two alkyne groups of the enediyne core closer together in space . This spatial rearrangement is essential for the subsequent Bergman cyclization.

Bergman Cyclization and DNA Cleavage

The resulting diradical species is highly reactive and abstracts hydrogen atoms from the deoxyribose backbones of DNA, primarily from the minor groove . This hydrogen abstraction initiates oxidative DNA strand scission, leading to both single- and double-strand breaks . The ratio of DNA double-strand breaks (DSB) to single-strand breaks (SSB) in cellular DNA is approximately 1:3, close to the 1:2 ratio observed with purified plasmid DNA .

The double-strand breaks are particularly damaging to cells and difficult to repair, which accounts for the exceptional cytotoxicity of calicheamicin even at extremely low concentrations .

Biological Activity and Cytotoxicity

DNA Damage Response

Calicheamicin gamma1-induced DNA double-strand breaks trigger a robust DNA damage response in cells. These breaks are repaired slowly but completely and result in high levels of H2AX phosphorylation and efficient cell cycle arrest . The DSB-repair deficient cell line Mo59J shows hypersensitivity to calicheamicin gamma1, further confirming that DSBs are the crucial damage inflicted by this compound .

The high DSB:SSB ratio, specificity for DNA, and even damage distribution across the genome make calicheamicin gamma1 particularly effective as an anticancer agent and a useful tool for studying DNA damage responses .

Antitumor Activity

Calicheamicin gamma1 demonstrates exceptional potency against various tumor types. Its antitumor activity is primarily attributed to its ability to introduce DNA double-strand breaks in cellular DNA, which overwhelm the cell's repair mechanisms and lead to apoptosis .

The molecule's remarkable potency is evidenced by the fact that a single calicheamicin molecule, after entering a cell and cleaving a covalent bond in DNA, can potentially cause cell death . This extreme potency has made calicheamicin a valuable payload for targeted therapies.

Medical Applications

Antibody-Drug Conjugates

The first generation of calicheamicin-based ADCs employed acid-labile dimethylhydrazine linkers designed to release the drug in the acidic environment of cellular lysosomes . Two notable examples include:

-

Gemtuzumab ozogamicin (Mylotarg) - An anti-CD33 antibody conjugated to calicheamicin, approved for treating acute myeloid leukemia (AML)

-

Inotuzumab ozogamicin (Besponsa) - An anti-CD22 antibody conjugated to calicheamicin, used for acute lymphoblastic leukemia (ALL)

While these ADCs have shown clinical efficacy, they are associated with various adverse events including infection, thrombocytopenia, febrile neutropenia, leukopenia, and in rare cases, veno-occlusive disease .

Next-Generation Calicheamicin Conjugates

Research efforts have focused on developing improved calicheamicin conjugates with modified linker chemistry to reduce toxicity while maintaining efficacy. For example, the linker drug LD19.10 eliminates the toxic dimethylhydrazine (DMH) catabolite associated with first-generation conjugates .

A novel calicheamicin-based ADC, ABBV-011, targets SEZ6 (seizure-related homolog 6) in small cell lung cancer (SCLC). This conjugate has demonstrated potent tumor regression in preclinical studies and entered phase I clinical trials (NCT03639194) .

Table 1: Resistance to Calicheamicin gamma1 Conferred by START Domain Proteins

| Strain | MIC (μM) |

|---|---|

| pSE28a-E. coli (control) | 0.036 |

| pSECalU16-E. coli | 3 |

| pSECalU19-E. coli | 12 |

| pJB2011-E. coli | 12 |

| pSEU16G128V-E. coli | 0.36 |

| pSEU16G128R-E. coli | 0.18 |

| pSEU16G142V-E. coli | 3 |

| pSEU16G142R-E. coli | 3 |

| pSEU19G177V-E. coli | 6 |

| pSEU19G177R-E. coli | 0.36 |

| pSEU19G181V-E. coli | 12 |

| pSEU19G191V-E. coli | 12 |

| pSEU19G196V-E. coli | 12 |

| pSEU19G206V-E. coli | 12 |

Data source: Resistance profiles of E. coli strains expressing various self-resistance proteins and their mutants

Biosynthesis and Genetics

Biosynthetic Gene Cluster

The biosynthetic gene cluster for calicheamicin gamma1 has been cloned and characterized, revealing insights into the complex biosynthetic pathway of this natural product . The gene cluster contains an unusual polyketide synthase (PKS) that is essential for enediyne biosynthesis .

Comparison of the calicheamicin locus with the locus encoding the chromoprotein enediyne C-1027 revealed that the enediyne PKS is highly conserved among these distinct enediyne families, suggesting that chromoprotein and non-chromoprotein enediynes are generated by similar biosynthetic pathways .

Glycosylation Pathway

The aryltetrasaccharide portion of calicheamicin is assembled through a sequential glycosylation pathway involving four glycosyltransferases: CalG1, CalG2, CalG3, and CalG4 . Studies have characterized these glycosyltransferases and confirmed they follow the common GT-B structural fold .

Resistance Mechanisms

Self-Resistance Proteins

Microorganisms producing toxic secondary metabolites must protect themselves from their own products. In the case of calicheamicin-producing bacteria, several self-resistance proteins have been identified .

Three proteins with STeroidogenic Acute Regulatory protein related lipid Transfer (START) domains—CalC, CalU16, and CalU19—have been shown to confer resistance to calicheamicin gamma1 . Heterologous expression of these proteins in E. coli increased tolerance to calicheamicin by 80 to 330-fold compared to control strains .

The mechanism of resistance involves these proteins binding calicheamicin within their hydrophobic START domain cores . Interestingly, all three proteins are cleaved by calicheamicin in vitro, suggesting they function as molecular sinks that sequester and neutralize the toxin .

Site-directed mutagenesis studies have identified the specific amino acid residues critical for this resistance function, with mutations at key positions significantly reducing the protective effect .

Structure-Activity Relationships

Role of Individual Components

Studies with truncated derivatives of calicheamicin have provided insights into the contributions of different structural components to its activity:

-

Calicheamicinone (the aglycone) - Can bind and cleave DNA but without sequence selectivity and with reduced efficiency

-

Calicheamicin T (containing only the first two sugars) - Cleaves DNA in a double-stranded fashion but without sequence selectivity, indicating that the first two sugars are sufficient to facilitate binding in the minor groove

-

Aryltetrasaccharide - Essential for sequence-specific recognition and high-affinity binding to DNA

These studies demonstrate that the full structure of calicheamicin gamma1 is required for its optimal activity and sequence specificity.

Environmental Influence on Reactivity

The environment plays a decisive role in the reactivity of calicheamicin gamma1, particularly in the stereochemical outcome of the Michael addition during the triggering process . When the triggering occurs in the minor groove of DNA, the orientation of substituents and the constraints imposed by the DNA structure influence which stereoisomer is formed .

DFT and molecular mechanics studies have shown that calicheamicin is triggered in the minor groove in such a way that an E rather than a Z form of the cyclohexanone is formed, which in turn adopts a chair rather than a twistboat conformation . This stereochemical control is critical for the subsequent Bergman cyclization and DNA cleavage.

Interactions with DNA-Binding Proteins

The interaction between calicheamicin gamma1 and DNA-binding proteins has been investigated to understand how protein binding affects drug access to DNA . Studies with regulatory proteins such as the catabolite activator protein (CAP) and GCN4 have revealed interesting patterns:

-

When CAP binds to its target DNA sequence, it inhibits calicheamicin-induced DNA cleavage in the central portion of the binding site, where the minor groove is covered by the protein

-

At sites where the major groove faces CAP, a modest enhancement of calicheamicin cleavage is observed, likely because the minor groove becomes wider and more accessible due to protein-induced bending toward the major groove

-

GCN4 binding selectively inhibits calicheamicin cutting at central drug-binding sites while enhancing cleavage in flanking areas

These studies provide insights into the structural requirements for calicheamicin binding and how DNA-protein interactions can modulate its activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume